Wider Band Gap for UV-Blue Optoelectronics
Al₂Se₃ possesses a bulk direct band gap of 3.1 eV, which is significantly wider than that of its closest aluminum chalcogenide analog, Al₂Te₃ (2.4 eV) [1], and notably larger than other Group III selenides like Ga₂Se₃ (2.2 eV) and In₂Se₃ (1.4–2.5 eV) [2]. This 0.7 eV gap difference relative to Al₂Te₃ translates to Al₂Se₃ being fundamentally suited for higher-energy photon absorption and emission in the near-UV and blue spectral regions, whereas Al₂Te₃ is limited to visible wavelengths [1].
| Evidence Dimension | Electronic Band Gap (Eg) |
|---|---|
| Target Compound Data | 3.1 eV (bulk, experimental) |
| Comparator Or Baseline | Al₂Te₃: 2.4 eV; Ga₂Se₃: 2.2 eV; In₂Se₃: 1.4–2.5 eV |
| Quantified Difference | ΔEg = +0.7 eV vs. Al₂Te₃; ΔEg = +0.9 eV vs. Ga₂Se₃ |
| Conditions | Bulk crystalline material; values represent direct band gap from optical absorption/photoluminescence. |
Why This Matters
For procurement in UV-blue optoelectronic device R&D (e.g., photodetectors, LEDs), Al₂Se₃ is the only wide-gap semiconductor among these comparators, enabling spectral response unattainable with Al₂Te₃ or Ga/In selenides.
- [1] Wikipedia. Aluminium telluride. Accessed 2026. View Source
- [2] US Patent Application 2014/0011317. Group XIII Selenide Nanoparticles. 2014. View Source
